molecular formula C6H4BrNS B6618750 2-(4-bromothiophen-3-yl)acetonitrile CAS No. 1305329-76-3

2-(4-bromothiophen-3-yl)acetonitrile

Cat. No. B6618750
M. Wt: 202.07 g/mol
InChI Key: KSIUCNSNELRLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromothiophen-3-yl)acetonitrile, also known as BTAC, is a widely used compound in the field of synthetic organic chemistry. It is a versatile reagent that can be used in a variety of reactions, such as arylation, alkylation, and acylation. BTAC is also known for its ability to form a wide range of products in a single reaction, making it an attractive option for synthetic chemists.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(4-bromothiophen-3-yl)acetonitrile involves the reaction of 4-bromothiophene-3-carboxaldehyde with malononitrile in the presence of a base to form 2-(4-bromothiophen-3-yl)acetonitrile.

Starting Materials
4-bromothiophene-3-carboxaldehyde, malononitrile, base

Reaction
Add 4-bromothiophene-3-carboxaldehyde and malononitrile to a reaction flask, Add a base such as sodium ethoxide to the reaction flask, Heat the reaction mixture to reflux for several hours, Allow the reaction mixture to cool and then filter the precipitated product, Wash the product with cold water and dry it under vacuum, Recrystallize the product from a suitable solvent to obtain pure 2-(4-bromothiophen-3-yl)acetonitrile

Mechanism Of Action

The mechanism of action of 2-(4-bromothiophen-3-yl)acetonitrile is based on its ability to form a variety of products in a single reaction. In the presence of a base, the bromoacetonitrile reacts with the thiophene-3-carboxaldehyde to form an acylium ion, which can then react with a variety of nucleophiles to form a variety of products.

Biochemical And Physiological Effects

2-(4-bromothiophen-3-yl)acetonitrile has not been studied for its biochemical or physiological effects. As a result, there is no information available on the potential biochemical or physiological effects of 2-(4-bromothiophen-3-yl)acetonitrile.

Advantages And Limitations For Lab Experiments

The main advantage of 2-(4-bromothiophen-3-yl)acetonitrile is its versatility. It can be used in a variety of reactions to form a wide range of products in a single reaction. Additionally, it is relatively easy to synthesize and can be monitored by thin layer chromatography. The main limitation of 2-(4-bromothiophen-3-yl)acetonitrile is that it is a relatively expensive reagent, which may limit its use in lab experiments.

Future Directions

Future research on 2-(4-bromothiophen-3-yl)acetonitrile should focus on its potential applications in the fields of medicinal chemistry and materials science. Additionally, further research should be conducted to explore the potential biochemical and physiological effects of 2-(4-bromothiophen-3-yl)acetonitrile. Finally, further research should be conducted to explore ways to reduce the cost of 2-(4-bromothiophen-3-yl)acetonitrile to make it more accessible to researchers.

Scientific Research Applications

2-(4-bromothiophen-3-yl)acetonitrile has a wide range of applications in the fields of organic synthesis and medicinal chemistry. It is commonly used as a reagent in the synthesis of heterocyclic compounds, such as thiophenes, thiazoles, and pyrroles. It is also used in the preparation of pharmaceuticals and in the synthesis of natural products. Additionally, 2-(4-bromothiophen-3-yl)acetonitrile can be used as a catalyst in the synthesis of polymers, which have applications in the fields of electronics and materials science.

properties

IUPAC Name

2-(4-bromothiophen-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c7-6-4-9-3-5(6)1-2-8/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIUCNSNELRLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-thiophen-3-yl)-acetonitrile

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